molecular formula Cl3Fe- B1237998 Trichloroferrate(1-)

Trichloroferrate(1-)

Cat. No.: B1237998
M. Wt: 162.2 g/mol
InChI Key: IQUGDGIIAQZHGL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Trichloroferrate(1-) anions are key components in the synthesis of magnetic ionic liquids (MILs), which exhibit remarkable responsiveness to external magnetic fields . These compounds are primarily valued for their role in creating functional materials with tunable magnetic properties. Research has demonstrated that tetrachloroferrate-containing ionic liquids can undergo antiferromagnetic ordering at low temperatures, and these magnetic characteristics can be precisely manipulated through structural design or by using confinement techniques within mesoporous structures . In the field of catalysis, tetrachloroferrate salts act as effective catalysts or catalysts precursors. For instance, tetraethylammonium tetrachloroferrate has been utilized as a heterogeneous photocatalyst for the selective photooxidation of toluene to benzaldehyde using visible light, operating through a mechanism involving photodissociation of chlorine atoms . Their electrochemical activity, characterized by quasi-reversible electron transfer and moderately fast heterogeneous rate constants, makes them suitable for application in energy storage devices and as electrolytes . Furthermore, the unique optical properties of certain tetrachloroferrate salts, when paired with organic cations like pyrylium, open up potential applications in biomedical imaging and as laser dyes, due to their strong two-photon absorption-induced fluorescence .

Properties

Molecular Formula

Cl3Fe-

Molecular Weight

162.2 g/mol

IUPAC Name

trichloroiron(1-)

InChI

InChI=1S/3ClH.Fe/h3*1H;/q;;;+2/p-3

InChI Key

IQUGDGIIAQZHGL-UHFFFAOYSA-K

SMILES

Cl[Fe-](Cl)Cl

Canonical SMILES

Cl[Fe-](Cl)Cl

Origin of Product

United States

Advanced Structural Elucidation of Trichloroferrate 1 Complexes and Salts

Single-Crystal X-ray Diffraction Studies of Trichloroferrate(1-) Salts

In salts containing the (μ-oxo)bis[trichloroferrate(III)] dianion, [Fe₂OCl₆]²⁻, each iron(III) center is typically found in a tetrahedral coordination environment. researchgate.netnih.gov The iron atom is bonded to three chloride ligands and a bridging oxygen atom, which links the two [FeCl₃] units. nih.govresearchgate.net This coordination geometry is a common feature for high-spin d⁵ metal ions like Fe(III) when coordinated by halides and an oxo group. libretexts.orgsolubilityofthings.com

The Fe-Cl bond lengths in these structures generally fall within the range of 2.196 Å to 2.231 Å, and the Fe-O distances are typically around 1.740 Å to 1.766 Å. nih.govresearchgate.net The geometry of the FeCl₃O tetrahedra is often distorted from an ideal tetrahedral arrangement, with bond angles varying to accommodate the steric and electronic effects of the ligands and the bridging oxo-group. researchgate.net For instance, in [Fe(bpy)₃][Fe₂OCl₆], the Fe-O-Fe angle is 148.9(7)°, indicating a significantly bent structure for the anion. researchgate.net

CompoundFe-O Distance (Å)Fe-Cl Distance (Å)Fe-O-Fe Angle (°)Coordination GeometryReference
[Fe(bpy)₃][Fe₂OCl₆]1.763(11), 1.740(11)2.196(5) - 2.225(5)148.9(7)Tetrahedral researchgate.net
[Ni(DMF)₆][Fe₂OCl₆]1.7663(9)2.231(9)180Tetrahedral nih.gov
(C₁₂Py)₂[Fe₂Cl₆O]Not specifiedNot specifiedBent (angle not specified)Tetrahedral mdpi.com
bis(benzyltrimethylammonium) [Fe₂OCl₆]Not specifiedNot specified144.6 and 180Tetrahedral researchgate.net

In salts with organic counter-ions, such as dodecylpyridinium, the crystal structure often exhibits a layered arrangement. mdpi.comresearchgate.net The organic cations can form distinct layers that are separated by layers containing the [Fe₂OCl₆]²⁻ anions. mdpi.com This segregation is driven by the amphiphilic nature of the cations and leads to distinct structural motifs, such as interdigitated or non-interdigitated bilayers. researchgate.net The specific packing can influence the physical properties of the material, including its magnetic behavior. mdpi.comresearchgate.net Hydrogen bonds, for example between C-H groups of the cation and the chlorine or oxygen atoms of the anion (C-H···Cl or C-H···O), play a significant role in stabilizing the crystal lattice. researchgate.netmdpi.com The presence or absence of specific hydrogen bonds can be directly linked to the conformation of the anion. researchgate.net

One of the most fascinating structural aspects of the [Fe₂OCl₆]²⁻ dianion is its conformational flexibility, specifically the variability of the Fe-O-Fe bridge angle, which can range from approximately 140° to a perfectly linear 180°. researchgate.net Extensive studies have demonstrated that the choice of counter-ion is a primary factor in determining whether the anion adopts a bent or linear conformation. mdpi.comresearchgate.net

Large, bulky organic cations, such as benzyltrimethylammonium (B79724) or various dicationic imidazolium (B1220033) and pyridinium (B92312) species, often induce a bent Fe-O-Fe geometry. researchgate.netprimescholars.com This bending is attributed to attractive intermolecular interactions, particularly hydrogen bonds between the cation and the terminal oxygen atom of the oxo bridge. researchgate.net In contrast, when the oxo group is sterically shielded or when specific cation-anion interactions are absent, a linear or nearly linear Fe-O-Fe arrangement is observed. researchgate.net For example, in the salt with the [Ni(DMF)₆]²⁺ counter-ion, the Fe-O-Fe angle is 180°, as the oxygen atom is located at a crystallographic inversion center, preventing such interactions. nih.gov A remarkable case is the bis(benzyltrimethylammonium) salt, where both bent (144.6°) and linear (180°) forms of the dianion coexist within the same crystal structure, highlighting the subtle energy balance between the different conformations. researchgate.net This conformational variability has a direct and significant impact on the magnetic properties of the compound, as the strength of the antiferromagnetic superexchange interaction between the iron centers is highly dependent on the Fe-O-Fe angle. mdpi.comresearchgate.net

Counter-IonFe-O-Fe Angle (°)Anion ConformationReference
[Fe(bpy)₃]²⁺148.9Bent researchgate.net
[Ni(DMF)₆]²⁺180Linear nih.gov
bis(benzyltrimethylammonium)144.6 and 180Bent and Linear researchgate.net
Dicationic imidazolium/pyridiniumBent or LinearDependent on dication structure researchgate.netprimescholars.com

While specific in-situ and time-resolved crystallography studies on trichloroferrate(1-) systems are not extensively documented in the reviewed literature, these advanced techniques offer powerful potential for future investigations. In-situ crystallography allows for the monitoring of structural changes in a crystal as a function of an external stimulus like temperature, pressure, or a reactive chemical environment. embl.orgmoleculardimensions.com For trichloroferrate salts, this could be used to directly observe phase transitions or the dynamic processes of anion reorientation in response to temperature changes.

Time-resolved serial crystallography, using either synchrotrons or X-ray free-electron lasers (XFELs), enables the study of structural dynamics on timescales from minutes down to femtoseconds. iucr.orgacs.orgaip.org This "molecular movie" approach could potentially be applied to study photo-induced magnetic phenomena or the kinetics of solid-state reactions involving trichloroferrate complexes, providing unprecedented insight into transient structural states. iucr.orgresearchgate.net

Experimental charge density analysis, derived from high-resolution single-crystal X-ray diffraction data, is a powerful method for understanding the nature of chemical bonds and intermolecular interactions. nih.gov It goes beyond simple atomic positions to map the distribution of electron density throughout the crystal. nih.govresearchgate.net

For trichloroferrate(1-) complexes like [Fe₂OCl₆]²⁻, a charge density study could provide quantitative insights into the covalent versus ionic character of the Fe-O and Fe-Cl bonds. The topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize bond critical points, revealing the strength and nature of the interactions. researchgate.net This would allow for a detailed description of the electrostatic potential around the anion, offering a deeper understanding of the hydrogen bonding patterns and other non-covalent interactions that dictate the crystal packing and the conformational preferences of the Fe-O-Fe bridge. nih.gov While specific studies on this anion are not prominent, the methodology is well-established for probing bonding in metal complexes. nih.govmatsci.org

Neutron Diffraction Investigations for Hydrogen Atom Localization and Magnetic Structures

Neutron diffraction is a complementary technique to X-ray diffraction that provides unique structural information, particularly regarding light elements and magnetic ordering. lsu.edunist.gov Neutrons scatter from atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number. nist.gov

This property makes neutron diffraction exceptionally well-suited for the precise localization of hydrogen atoms. In the context of trichloroferrate(1-) salts with organic counter-ions, accurately determining the positions of hydrogen atoms is critical for a definitive characterization of the hydrogen-bonding network (e.g., C-H···O and C-H···Cl interactions). nih.gov Such interactions are often responsible for the conformational variability of the [Fe₂OCl₆]²⁻ anion, and their precise geometry can only be reliably determined through neutron diffraction experiments. researchgate.netnih.gov

Furthermore, neutrons possess a magnetic moment, which allows them to interact with unpaired electrons in magnetic materials. nist.gov This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. csic.esrsc.orgdiva-portal.org Salts of [Fe₂OCl₆]²⁻ are known to exhibit antiferromagnetic coupling between the two high-spin Fe(III) centers (S=5/2), mediated by the bridging oxo ligand through a superexchange mechanism. mdpi.comresearchgate.net This coupling results in a spin singlet ground state. researchgate.net Neutron diffraction can be used to directly probe this magnetic order, determine the orientation of the magnetic moments on the iron sites, and quantify their magnitude. csic.esdiva-portal.org Studies have shown that the strength of this magnetic interaction is highly sensitive to the Fe-O-Fe angle, a parameter that is in turn controlled by the counter-ion. mdpi.comresearchgate.net

Electron Diffraction and Microscopy for Nanoscale Structures Containing Trichloroferrate(1-)

The elucidation of the nanoscale structure of materials containing the trichloroferrate(1-) anion, [FeCl₃]⁻, presents a unique set of challenges and opportunities. Unlike well-defined crystalline solids that are readily analyzed by X-ray diffraction, nanoscale structures incorporating this anion may exist in amorphous, disordered, or solution-like states, necessitating the use of advanced imaging and diffraction techniques such as electron microscopy and electron diffraction. These methods provide direct, real-space images and reciprocal-space diffraction information, respectively, offering insights into the morphology, size distribution, and atomic arrangement of these nanomaterials.

Research into the direct nanoscale imaging of the trichloroferrate(1-) anion is often embedded within broader studies of iron-containing ionic liquids and coordination polymers. In these systems, the anionic iron chloride species can vary depending on the stoichiometry and local chemical environment. For instance, in ionic liquids formed by mixing iron(III) chloride (FeCl₃) with imidazolium-based chlorides, spectroscopic methods have identified the presence of various chloroferrate anions, including tetrachloroferrate(1-) (B1215333), [FeCl₄]⁻, and di-μ-chloro-tetrachlorodiferrate(1-), [Fe₂Cl₇]⁻. acs.org

The application of transmission electron microscopy (TEM) to these systems provides crucial information on their nanostructure. One notable study utilized freeze-fracture TEM to investigate the nanoscale morphology of ionic liquids composed of FeCl₃ and 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl). This technique, which involves rapidly freezing the liquid and then fracturing the solid to reveal internal surfaces, observed the presence of distinct nanostructures within the ionic liquid matrix. acs.org While this study focused on identifying the more stable [FeCl₄]⁻ and [Fe₂Cl₇]⁻ anions through Raman spectroscopy, the observation of nanoscale domains via TEM underscores the utility of electron microscopy in visualizing the complex morphologies that can form in systems where trichloroferrate(1-) or related species are present.

Selected area electron diffraction (SAED) is a powerful complementary technique to TEM that provides crystallographic information from localized regions of a sample. wikipedia.orgwikipedia.org For nanoscale materials containing trichloroferrate(1-), SAED patterns can help determine whether the material is crystalline, polycrystalline, or amorphous. In the case of polycrystalline aggregates, the diffraction pattern consists of a series of concentric rings. Each ring corresponds to a specific lattice spacing (d-spacing) in the crystal structure, which can often be indexed to a known crystalline phase. For amorphous materials, the SAED pattern will show diffuse halos, indicating a lack of long-range atomic order.

While specific SAED studies singling out the trichloroferrate(1-) anion are not abundant in the literature, analysis of related iron oxide nanoparticles synthesized from ferric chloride precursors provides a useful parallel. In such studies, SAED patterns are instrumental in confirming the polycrystalline nature of the synthesized nanoparticles and identifying the specific iron oxide phase (e.g., magnetite, maghemite) that is formed. These patterns often show diffraction rings corresponding to the known crystal planes of these iron oxides.

ParameterTechniqueTypical Information ObtainedExample Observation for a Related Chloroferrate-Containing System
Particle/Domain Size Transmission Electron Microscopy (TEM)Provides direct measurement of the size and size distribution of nanoparticles or nanodomains.Nanostructures observed in FeCl₃/[C₄mim]Cl ionic liquids. acs.org
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Reveals the shape and surface features of the nanoscale structures (e.g., spherical, rod-like, irregular).Varies from spherical to irregular aggregates depending on synthesis conditions.
Crystallinity Selected Area Electron Diffraction (SAED) / High-Resolution TEM (HR-TEM)Determines if the material is single-crystal, polycrystalline, or amorphous. HR-TEM can visualize crystal lattice fringes.Polycrystalline nature confirmed by ring patterns in SAED for related iron-based nanoparticles.
Lattice Spacing Selected Area Electron Diffraction (SAED) / High-Resolution TEM (HR-TEM)Measures the interplanar distances within crystalline domains, which helps in phase identification.Diffraction patterns can be indexed to specific crystal structures.
Elemental Composition Energy-Dispersive X-ray Spectroscopy (EDS/EDX) coupled with TEM/SEMConfirms the presence and relative abundance of elements (e.g., Fe, Cl) within the analyzed region.Presence of both iron and chlorine can be mapped at the nanoscale.

The combined application of electron diffraction and microscopy techniques is, therefore, indispensable for the advanced structural elucidation of nanoscale materials containing the trichloroferrate(1-) anion and its related species. These methods provide a window into the nanoscale world, revealing the intricate morphologies and structural details that govern the properties of these fascinating chemical compounds. Further research focusing directly on nanomaterials where trichloroferrate(1-) is the primary and stable anion will be crucial for a more complete understanding.

Electronic Structure and Bonding Analysis of Trichloroferrate 1 Species

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide profound insights into the electronic landscape of [FeCl₃]⁻. researchgate.netnih.gov These computational tools allow for the detailed examination of molecular orbitals, spin states, and charge distributions that are not directly observable.

The molecular orbital (MO) diagram of [FeCl₃]⁻ arises from the interaction between the valence orbitals of the central iron(III) ion (3d, 4s, 4p) and the symmetry-adapted linear combinations (SALCs) of the chloride ligand orbitals (3s, 3p). In a D₃h symmetry, these interactions form a distinct set of bonding, non-bonding, and antibonding molecular orbitals. nih.govresearchgate.net

The iron(III) center in the trichloroferrate(1-) anion is a d⁵ system. For such a configuration, several spin states are possible. However, three-coordinate complexes typically feature a small ligand field splitting, which energetically favors a high-spin configuration. nih.gov Consequently, [FeCl₃]⁻ is a high-spin complex with a total spin quantum number S = 5/2, corresponding to five unpaired electrons. nih.govresearchgate.net This high-spin state is a general characteristic of three- and four-coordinate β-diketiminatoiron(III) complexes and is expected here due to the weak-field nature of the chloride ligands. nih.govbeilstein-journals.orgnih.gov

Accurately calculating the electronic structure of open-shell transition metal complexes like this often requires sophisticated computational approaches. For d⁵ systems, the interaction between different electronic configurations can be significant. Therefore, multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), are often employed to provide a more accurate description than single-reference methods like standard DFT. nih.govrsc.org These methods account for static correlation effects, which are crucial for correctly describing the ground and excited states of such molecules.

The formal -1 charge of the [FeCl₃]⁻ anion is not localized on any single atom but is delocalized across the entire molecule. While the formal oxidation state of iron is +3, its actual (or partial) charge is significantly lower due to the covalent nature of the Fe-Cl bonds and the donation of electron density from the chloride ligands to the iron center. mdpi.com

Computational methods like Bader analysis can be used to partition the electron density and assign partial charges to each atom. mdpi.com In related iron-chloride systems, such analyses show that while chlorine is more electronegative, the charge transfer is incomplete, leaving the iron atom with a substantial positive charge and the chlorine atoms with a partial negative charge. mdpi.com This delocalization of electrons is a hallmark of covalent bonding and contributes significantly to the stability of the anion. The concept of delocalized bonding is also invoked to explain the structure of neutral FeCl₃, which consists of three delocalized bonds across the four atoms rather than distinct, localized single bonds. guidechem.com

Ligand Field Theory Applications to Trichloroferrate(1-)

Ligand Field Theory (LFT) combines principles from Crystal Field Theory and Molecular Orbital Theory to describe the electronic structure of coordination compounds, accounting for both electrostatic and covalent interactions. slideshare.netuwimona.edu.jmwikipedia.org For the trigonal planar [FeCl₃]⁻ anion, LFT provides a clear picture of the d-orbital splitting and its consequences for the system's electronic properties.

In the D₃h ligand field, the five degenerate d-orbitals of the free Fe³⁺ ion split into three energy levels. The ordering of these orbitals is determined by their orientation relative to the ligands in the xy-plane. stackexchange.com Orbitals with lobes pointing towards the ligands in the plane (d(x²-y²), d(xy)) are destabilized the most, while the orbital with significant z-axis character (d(z²)) is less destabilized. The orbitals lying in the nodal planes between ligands (d(xz), d(yz)) are the least destabilized. stackexchange.com

The resulting energy level scheme for a trigonal planar complex is: e'' (d(xz), d(yz)) < a₁' (d(z²)) < e' (d(x²-y²), d(xy))

Orbital Symmetry (D₃h)Parent d-Orbitals
e'd(x²-y²), d(xy)
a₁'d(z²)
e''d(xz), d(yz)

Table 1: Splitting of d-orbitals for a trigonal planar complex under a D₃h ligand field. The energy levels increase from bottom to top. stackexchange.com

For the high-spin d⁵ configuration of Fe(III), each of the five d-orbitals is occupied by a single electron. This arrangement maximizes the total spin, consistent with the experimentally and computationally determined S = 5/2 ground state. nih.govresearchgate.net The chloride ligand is known to be a weak-field ligand, producing a relatively small ligand field splitting energy (Δ), which is less than the energy required to pair electrons. This further solidifies the assignment of a high-spin state. uwimona.edu.jmdacollege.org

Analysis of Metal-Ligand Covalency and Ionicity in Trichloroferrate(1-)

The bonds between iron and chlorine in the trichloroferrate(1-) anion exhibit both ionic and covalent characteristics. stackexchange.com The interaction cannot be described as purely ionic, where electrons are fully transferred. Instead, a significant degree of electron sharing, or covalency, occurs.

According to Fajans' rules, the high positive charge (+3) and relatively small size of the Fe³⁺ cation give it a strong polarizing power. youtube.comdoubtnut.com This allows the iron nucleus to attract and distort the electron clouds of the larger chloride anions, leading to an increased overlap of orbitals and a greater degree of covalent character in the Fe-Cl bonds. quora.com For this reason, iron(III) chloride is considered more covalent than iron(II) chloride. youtube.comdoubtnut.com

From a molecular orbital perspective, this covalency is expressed as the mixing of the metal 3d orbitals with the ligand 3p orbitals. researchgate.net The chloride ligands donate electron density to the iron center through both σ- and π-bonding interactions. This charge transfer from ligand to metal reduces the net positive charge on the iron atom and increases the electron density in the bonding region, stabilizing the complex.

PropertyDescriptionReference(s)
Assumed GeometryTrigonal Planar (D₃h) guidechem.comstackexchange.com
Fe(III) Electronic Configurationd⁵ nih.govquora.com
Ground Spin StateHigh-Spin (S = 5/2) nih.govresearchgate.net
Fe-Cl Bond CharacterMixed Ionic and Covalent stackexchange.com
Calculated Fe Charge (Typical)Significantly less than the formal +3 due to covalent delocalization mdpi.com
Calculated Cl Charge (Typical)Partial negative charge, with the total anion charge of -1 delocalized over all four atoms mdpi.com

Table 2: Summary of key electronic and bonding properties of the Trichloroferrate(1-) anion based on theoretical and computational analysis.

Advanced Spectroscopic Characterization for Mechanistic Insight

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and dynamics of trichloroferrate(1-). d-nb.info These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to bond strengths, geometry, and intermolecular interactions.

Assignment of Metal-Halide and Metal-Oxo Stretching Frequencies

The assignment of vibrational frequencies, particularly the metal-halide and metal-oxo stretching modes, is fundamental to characterizing the trichloroferrate(1-) anion. The Fe-Cl stretching vibrations are characteristic of the [FeCl₃]⁻ unit and are typically observed in the low-frequency region of the vibrational spectrum.

In Raman spectroscopy, the symmetric Fe-Cl stretching vibration (A₁ mode) of the related tetrachloroferrate(III) anion, [FeCl₄]⁻, is found to be intense and appears around 331 cm⁻¹. researchgate.net The asymmetric stretch (T₂ mode) is observed at approximately 383 cm⁻¹. researchgate.net For trichloroferrate(1-) species, the Fe-Cl stretching frequency is assigned to a peak around 370 cm⁻¹. researchgate.net The exact positions of these bands can be influenced by the counter-ion and the physical state of the sample.

Infrared spectroscopy also provides crucial information. The C-Cl stretching frequencies in organic halides appear in the range of 850–550 cm⁻¹, offering a comparative perspective on the vibrational energies of halogen bonds. orgchemboulder.com In the context of iron complexes, Fe-O stretching vibrations are typically found around 798 cm⁻¹, as seen in instances of iron oxide formation. researchgate.net The presence of coordinated water molecules in hydrated iron chloride complexes can be identified by a broad band in the 3400-3300 cm⁻¹ region, corresponding to O-H stretching. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Iron-Halide and Related Species
Vibrational ModeSpeciesFrequency (cm⁻¹)Spectroscopic MethodReference
Symmetric Fe-Cl Stretch (A₁)[FeCl₄]⁻331Raman researchgate.net
Asymmetric Fe-Cl Stretch (T₂)[FeCl₄]⁻383Raman researchgate.net
Fe-Cl StretchFeCl₃~370Raman researchgate.net
C-Cl StretchAlkyl Halides850-550Infrared orgchemboulder.com
Fe-O StretchIron Oxides~798Infrared researchgate.net

Conformational Analysis and Interconversion Monitoring

Vibrational spectroscopy is a key technique for the conformational analysis of molecules, including those with flexible structures. memphis.eduauremn.org.br By analyzing the vibrational spectra, different conformers of a molecule can be identified and their relative populations determined. rsc.org This is particularly useful for studying the dynamic equilibrium between different spatial arrangements of atoms.

For complex ions like trichloroferrate(1-), conformational changes might involve alterations in the coordination geometry or the orientation of ligands. While direct studies on the conformational analysis of the isolated trichloroferrate(1-) anion are not extensively detailed in the provided results, the principles of using vibrational spectroscopy for such analyses are well-established. For instance, in organosilicon compounds, a combination of Raman and infrared spectroscopy with theoretical calculations allows for the accurate determination of molecular structures and the energetic relationships between different conformers. memphis.edu Similarly, for flexible molecules, conformer-selective IR spectroscopy can be employed to distinguish between different conformers. nih.gov The monitoring of changes in the vibrational spectra over time or under varying conditions (e.g., temperature, solvent) can provide insights into the interconversion between different conformers.

In-situ Spectroscopic Monitoring of Reaction Intermediates

The ability to monitor reactions in real-time is crucial for understanding reaction mechanisms. In-situ vibrational spectroscopy allows for the direct observation of transient species and reaction intermediates. rsc.org This approach has been successfully applied to various chemical systems, including the study of catalytic cycles.

For instance, in the chlorination of alkanes catalyzed by a nickel complex, in-situ UV/vis absorption, electron paramagnetic resonance, and resonance Raman spectroscopy were used to identify transient species such as [(L)Ni(II)-OCl(S)]⁺ and follow their transformation into subsequent intermediates. nih.gov This demonstrates the power of combining multiple spectroscopic techniques to elucidate complex reaction pathways. Similarly, in-situ FTIR spectroscopy can be used to monitor the progress of electrochemically controlled organic reactions by continuously tracking the concentrations of reactants, intermediates, and products. rsc.org While specific examples for trichloroferrate(1-) are not provided, this methodology is directly applicable to studying its role in chemical reactions.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule or ion. libretexts.org For transition metal complexes like trichloroferrate(1-), the UV-Vis spectrum is characterized by two main types of electronic transitions: ligand-to-metal charge transfer (LMCT) and d-d transitions. csbsju.edu

Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions

Ligand-to-metal charge transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. csbsju.edu These transitions are typically intense, with high molar extinction coefficients (ε > 1000 M⁻¹cm⁻¹), and are often found in the ultraviolet or near-UV region of the spectrum. illinois.edulibretexts.org The energy of the LMCT band is dependent on the nature of the ligand and the metal's oxidation state.

In contrast, d-d transitions involve the excitation of an electron between d-orbitals of the metal center. libretexts.org These transitions are typically much weaker than LMCT bands (ε ~ 1–100 M⁻¹cm⁻¹) because they are often symmetry-forbidden. illinois.edulibretexts.org The energy and number of d-d transitions depend on the geometry of the complex and the ligand field splitting. For iron(III) complexes, which are d⁵, these transitions can be spin-forbidden as well, further reducing their intensity. illinois.edu

For a trichloroferrate(1-) species, one would expect to observe intense LMCT bands in the UV region, corresponding to the transfer of an electron from the chloride ligands to the Fe(III) center. Weaker d-d transitions would be expected in the visible region. The observation of both types of transitions provides a comprehensive electronic picture of the complex. researchgate.net

Table 2: Comparison of LMCT and d-d Transitions
CharacteristicLigand-to-Metal Charge Transfer (LMCT)d-d Transitions
Nature of TransitionElectron moves from a ligand-centered orbital to a metal-centered orbital. csbsju.eduElectron moves between d-orbitals on the metal center. libretexts.org
Intensity (Molar Extinction Coefficient, ε)High (ε > 1000 M⁻¹cm⁻¹). illinois.edulibretexts.orgLow (ε ≈ 1-100 M⁻¹cm⁻¹). illinois.edulibretexts.org
Spectral RegionTypically in the UV or near-UV region. illinois.eduTypically in the visible region. illinois.edu

Spectroscopic Probes for Solution-Phase Speciation

UV-Vis spectroscopy is a valuable tool for studying the speciation of metal complexes in solution. nih.gov Changes in the coordination environment of the metal ion, such as ligand exchange or changes in geometry, will result in shifts in the position and intensity of the absorption bands. By monitoring these spectral changes as a function of solution conditions (e.g., pH, concentration of coordinating species), it is possible to identify the different species present and determine their relative concentrations. nih.gov

For example, the speciation of ruthenium(III) chloro complexes in hydrochloric acid solutions has been investigated using UV-Vis spectroscopy. jaea.go.jp Time-dependent spectral changes indicated the equilibration between different aquated and chlorinated species. Similarly, for iron(III) complexes, UV-Vis can be used to follow the formation of different species as a function of pH. nih.gov The appearance and disappearance of specific LMCT and d-d bands can be correlated with the formation of different trichloroferrate(1-) related species in solution, providing insight into the equilibria involved. In the study of a diiron(II) complex modeling catechol dioxygenase, the appearance of catecholate-to-iron(III) LMCT bands was used to identify the formation of a catecholate adduct. researchgate.net

Table of Compounds

Compound NameChemical Formula
Trichloroferrate(1-)[FeCl₃]⁻
Tetrachloroferrate(III)[FeCl₄]⁻
Iron(III) chlorideFeCl₃

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of iron nuclei. spectroscopyonline.comnih.gov It provides valuable data on hyperfine interactions, which are the subtle interactions between the nucleus and its surrounding electrons. caltech.edu This method is particularly effective for determining the oxidation state, spin state, and coordination environment of iron in various compounds. uni-bielefeld.demst.edu

The isomer shift (δ) is a key parameter obtained from Mössbauer spectra that provides direct information about the oxidation state of the iron atom. uni-bielefeld.de This parameter is sensitive to the s-electron density at the nucleus. For trichloroferrate(1-), which contains an iron(II) center (Fe²⁺), the isomer shift is expected to be in the range typical for high-spin ferrous compounds. Studies on related ferrous chloride species, such as FeCl₂·nH₂O, show isomer shifts (δ) around 1.12-1.3 mm/s, which are indicative of an Fe²⁺ state. researchgate.net

The quadrupole splitting (ΔE₋) arises from the interaction of the nuclear quadrupole moment with an electric field gradient (EFG) at the nucleus. caltech.edu A non-zero quadrupole splitting indicates a non-spherically symmetric charge distribution around the iron nucleus, providing insight into the site symmetry of the iron atom. uni-bielefeld.de In trichloroferrate(1-), the [FeCl₃]⁻ anion is expected to have a trigonal planar or trigonal pyramidal geometry, both of which would lead to a significant EFG and a distinct quadrupole splitting, confirming a low-symmetry coordination environment. The combination of isomer shift and quadrupole splitting is a powerful tool for identifying the valence state and site occupancy of iron. carleton.edu

Hyperfine interactions are the cornerstone of the information provided by Mössbauer spectroscopy. nih.govcaltech.edu The two primary hyperfine parameters for non-magnetically ordered materials are the isomer shift (δ) and the quadrupole splitting (ΔE₋). caltech.edu

Isomer Shift (δ): This parameter is a measure of the electric monopole interaction and is directly proportional to the s-electron density at the nucleus. uni-bielefeld.de The value of δ helps to distinguish between different oxidation states (e.g., Fe²⁺ vs. Fe³⁺) and spin states (high-spin vs. low-spin). For high-spin Fe(II) complexes like trichloroferrate(1-), the d-electrons provide a shielding effect on the s-electrons, resulting in a higher isomer shift compared to low-spin Fe(II) or high-spin Fe(III) complexes. uni-bielefeld.de

Quadrupole Splitting (ΔE₋): This parameter reflects the asymmetry of the electronic environment and the local geometry. uni-bielefeld.de For a high-spin Fe(II) ion (d⁶ configuration), the sixth d-electron creates an electric field gradient. In a complex like [FeCl₃]⁻, the arrangement of the chloride ligands around the iron center dictates the magnitude of the quadrupole splitting, providing detailed information about the electronic ground state and the symmetry of the ligand field. uni-bielefeld.de

The following table summarizes typical Mössbauer parameters for related iron chloride compounds, which serve as a reference for understanding trichloroferrate(1-).

CompoundIron Oxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE₋) (mm/s)
FeCl₂·nH₂OFe²⁺1.12 - 1.302.05 - 2.80
FeCl₃·6H₂OFe³⁺0.40 - 0.550.50 - 0.80

Data compiled from research studies. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. warwick.ac.uk It is exceptionally specific for studying paramagnetic centers, such as transition metal ions or organic radicals. warwick.ac.uklibretexts.org

While trichloroferrate(1-) contains Fe(II), its oxidized form, trichloroferrate(III) or related species like the (μ-oxo)bis[trichloroferrate(III)] dianion ([Fe₂OCl₆]²⁻), are paramagnetic and can be readily studied by EPR. researchgate.netresearchgate.net These complexes typically feature high-spin Fe(III) centers (S=5/2). The EPR spectra of such systems are described by a spin Hamiltonian, which includes the electron Zeeman interaction and zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). unam.mxrsc.org

The ZFS parameters provide detailed information on the electronic structure and the symmetry of the coordination environment. researchgate.netlibretexts.org For instance, the EPR spectra of high-spin Fe(III) complexes are highly sensitive to distortions from ideal octahedral or tetrahedral symmetry. researchgate.net The analysis of multi-frequency EPR spectra can precisely determine the D and E values, which reflect the splitting of the ground state energy levels in the absence of an external magnetic field. unam.mx

Complex TypeSpin State (S)Typical g-valuesZero-Field Splitting (D)
High-Spin Fe(III) (axial)5/2g ≈ 2.0, g ≈ 6.0Varies, sensitive to geometry
High-Spin Fe(III) (rhombic)5/2g ≈ 4.3Varies, E/D ≈ 1/3

This table presents characteristic EPR parameters for high-spin Fe(III) systems. unam.mxrsc.org

EPR spectroscopy is a powerful tool for detecting and characterizing paramagnetic intermediates in chemical reactions, offering crucial mechanistic insights. warwick.ac.ukbruker.com In reactions involving iron complexes like trichloroferrate(1-), EPR can be used to identify transient species such as iron-centered radicals or organic radicals generated during catalytic cycles. For example, in copper-catalyzed oxidative carbonylation reactions, EPR has been instrumental in detecting ammonium (B1175870) radical cations, providing direct evidence for a free radical-mediated activation mechanism. ciqtekglobal.com Similarly, reactions involving iron complexes can generate paramagnetic intermediates whose EPR signals can be trapped and studied at low temperatures, helping to elucidate complex reaction pathways. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopy techniques provide element-specific information about electronic structure, oxidation states, and local coordination environments. wikipedia.orgspringernature.combris.ac.uk

X-ray Absorption Spectroscopy (XAS) probes the electronic structure by exciting core electrons to unoccupied orbitals. wikipedia.org The Fe L-edge (2p → 3d transitions) is particularly sensitive to the iron oxidation state, spin state, and the covalency of metal-ligand bonds. helmholtz-berlin.deuu.nl The energy of the absorption edge shifts to higher values as the oxidation state of the iron increases. acs.orgnih.gov For instance, the Fe L-edge absorption onset for FeCl₂ is observed at approximately 706 eV. helmholtz-berlin.de Analysis of the near-edge structure (XANES) can provide detailed information on the oxidation state and coordination chemistry, while the extended fine structure (EXAFS) can yield precise metal-ligand bond distances. rsc.orgunimi.it

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons to determine elemental composition and chemical states. wikipedia.orgcarleton.edu The Fe 2p region of an XPS spectrum is characteristic of the iron's oxidation and spin state. thermofisher.com For FeCl₂, the Fe 2p₃/₂ peak appears at a binding energy of approximately 710.4 eV. thermofisher.com High-spin Fe(II) compounds like FeCl₂ exhibit complex multiplet splitting and strong satellite features in their Fe 2p spectra, which can be used to distinguish them from Fe(III) species or low-spin Fe(II) compounds. thermofisher.comsurfacesciencewestern.com The binding energy of the Fe 2p peak increases with the ionicity of the iron-ligand bond. surfacesciencewestern.com

The table below shows representative Fe 2p₃/₂ binding energies for various iron chlorides.

CompoundIron Oxidation StateFe 2p₃/₂ Binding Energy (eV)
Fe (metal)Fe⁰706.7
FeCl₂Fe²⁺710.4
FeCl₃Fe³⁺711.5

Data sourced from XPS reference materials. thermofisher.comsurfacesciencewestern.com

Advanced Spectroscopic Characterization of Chloroferrate Complexes for Mechanistic Insight

While the discrete trichloroferrate(1-) anion, [FeCl₃]⁻, is not as commonly characterized in the scientific literature as its tetrachloroferrate(III) counterpart, advanced spectroscopic techniques provide critical insights into the electronic structure and bonding of various iron-chloro complexes. These studies are fundamental to understanding their reactivity and potential applications in areas such as catalysis and materials science. This article delves into the sophisticated spectroscopic methods used to investigate these fascinating compounds, with a primary focus on what is known about related, more stable species to infer the potential characteristics of trichloroferrate(1-).

The intricate electronic and geometric structures of iron-chloro complexes necessitate the use of advanced spectroscopic techniques. These methods go beyond routine characterization, offering detailed information on oxidation states, coordination environments, and the nature of metal-ligand bonding.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure of metal complexes. wikipedia.orgosti.gov Both K-edge and L-edge spectroscopy provide complementary information about the iron center in chloroferrate compounds.

Fe K-edge Spectroscopy:

The Fe K-edge spectrum arises from the excitation of a 1s core electron. researchgate.net The pre-edge region of the Fe K-edge X-ray Absorption Near Edge Structure (XANES) spectrum is particularly informative. It corresponds to the formally dipole-forbidden 1s → 3d transition, which gains intensity through quadrupole coupling or 3d-4p mixing. The energy and intensity of this pre-edge feature are sensitive to the oxidation state and coordination geometry of the iron atom. For instance, a comparison of Fe K-edge XANES spectra for various iron chlorides reveals distinct pre-edge features that can identify the specific iron species present, such as the tetrachloroferrate(III) anion, [FeCl₄]⁻. researchgate.net In a study of ferric chloride solutions, EXAFS (Extended X-ray Absorption Fine Structure) data indicated that at lower chloride concentrations, the dominant species is the hydrated iron(III) ion, while with increasing chloride concentration, the formation of chloro-complexes is observed. nih.gov

Fe L-edge Spectroscopy:

Below is a table summarizing typical XAS data for a related iron-chloro complex, tetrachloroferrate(III).

Spectroscopic TechniqueComplexKey FeatureEnergy (eV)Interpretation
Fe K-edge XANES[FeCl₄]⁻Pre-edge peak~7113.51s → 3d transition, indicative of Fe(III) in a tetrahedral environment. researchgate.net
Fe L-edge XASFe(III) complexesL₃-edge~7102p₃/₂ → 3d transition, sensitive to oxidation state and spin state. researchgate.net
Fe L-edge XASFe(III) complexesL₂-edge~7232p₁/₂ → 3d transition, provides complementary electronic structure information. researchgate.net

This table presents representative data for Fe(III) chloro and oxide complexes to illustrate the application of the techniques, as specific data for isolated trichloroferrate(1-) is scarce.

The incorporation of iron-chloro complexes into hybrid materials is an active area of research for applications in catalysis and functional materials. journals.co.za Surface-sensitive analytical techniques are crucial for characterizing the composition, structure, and chemical state of the iron species at the material's surface, which often governs its properties and reactivity.

Commonly employed surface analysis techniques include X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES). toray-research.co.jp XPS provides quantitative elemental composition and chemical state information from the top few nanometers of a material's surface. For an iron-containing hybrid material, XPS can determine the oxidation state of iron (e.g., Fe²⁺ vs. Fe³⁺) by analyzing the binding energies of the Fe 2p photoelectrons.

While there is a lack of specific studies on hybrid materials containing the trichloroferrate(1-) anion, research on materials synthesized with iron(III) chloride precursors provides relevant insights. For example, in tannin-based hybrid materials, iron(III) chloride is used to form coordination complexes that can act as precursors for porous carbons. journals.co.za In such materials, techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray spectroscopy (SEM-EDX) can be used to map the elemental distribution on the surface, confirming the presence and dispersion of iron and chlorine. scirp.org

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within the crystal packing of hybrid materials. scirp.orgbiointerfaceresearch.com This analysis can reveal the nature and relative contributions of contacts such as O···H, Cl···H, and other non-covalent interactions that stabilize the hybrid structure. Current time information in Bangalore, IN.

The table below summarizes surface-sensitive techniques applicable to the study of iron-containing hybrid materials.

Analytical TechniqueInformation ObtainedRelevance to Trichloroferrate(1-) Hybrid Materials
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical and oxidation states of surface atoms.Would be used to confirm the presence of Fe and Cl, and to determine the oxidation state of iron at the material's surface.
Auger Electron Spectroscopy (AES) High-resolution elemental mapping of the surface.Could provide detailed spatial distribution of iron and chlorine on the surface of the hybrid material.
Scanning Electron Microscopy (SEM) Surface morphology and topography.Visualizes the microstructure of the hybrid material. mdpi.com
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental analysis and mapping.Confirms the presence and distribution of Fe and Cl throughout the material. Current time information in Bangalore, IN.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions.Could computationally model and analyze the interactions between the trichloroferrate(1-) anion and the organic components of the hybrid material. biointerfaceresearch.com

Reactivity and Reaction Mechanisms Involving Trichloroferrate 1 Species

Lewis Acidity and Adduct Formation

The concept of Lewis acidity is central to understanding the interactions of the trichloroferrate(1-) entity. A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. lumenlearning.comlibretexts.org The iron(III) atom in a trichloro- environment, such as in iron(III) chloride (FeCl₃), possesses vacant orbitals, making it a potent electron-pair acceptor. lumenlearning.com

The trichloroferrate(1-) moiety, often generated from FeCl₃, readily interacts with a wide array of both inorganic and organic Lewis bases. lumenlearning.com Lewis bases are species that can donate an electron pair. lumenlearning.com

With inorganic bases like halide ions, FeCl₃ forms more complex anionic species. For instance, the reaction with a chloride ion (Cl⁻) yields the stable tetrachloroferrate(III) anion, [FeCl₄]⁻.

The interaction with organic Lewis bases is extensive and crucial to the catalytic activity of FeCl₃. It forms adducts with oxygen-containing compounds like ethers and alcohols, as well as nitrogen-containing bases. beilstein-journals.orgbeilstein-journals.org In one proposed mechanism, FeCl₃ forms an acid-base complex with an alkoxy group, leading to the formation of a transient trichloro(alkoxy)ferrate(III) anion. beilstein-journals.orgresearchgate.net This intermediate is key to promoting subsequent reaction steps. beilstein-journals.orgresearchgate.net Carboxylic acids also react with Lewis acids like B(C₆F₅)₃ to form 1:1 adducts through the carbonyl oxygen. acs.org Similarly, iron(III) can interact with such organic functionalities.

While many trichloroferrate(1-) adducts are transient intermediates, several stable coordination compounds have been isolated and characterized. A prominent and well-studied example is the (μ-oxo)bis[trichloroferrate(III)] dianion, [Fe₂OCl₆]²⁻. mdpi.comirb.hrresearchgate.net This species consists of two {FeCl₃} units bridged by an oxygen atom and has been identified in numerous compounds. mdpi.comirb.hrresearchgate.net The geometry of the Fe-O-Fe bond in this dianion can be either linear or bent, a feature influenced by the nature of the counter-cation and intermolecular interactions within the crystal lattice. researchgate.net

Other stable adducts are formed with strong Lewis bases. The table below lists representative examples of adducts and complex anions formed from the interaction of an iron(III) trichloride (B1173362) precursor with various Lewis bases.

Lewis BaseResulting Adduct/Complex AnionSignificance/ContextReference
Chloride (Cl⁻)[FeCl₄]⁻ (Tetrachloroferrate(III))Common, stable anionic complex formed in the presence of excess chloride. researchgate.net
Thiophenoxide (PhS⁻)[FeCl₃(SPh)]⁻Product of the first substitution step in the reaction of [FeCl₄]⁻ with PhS⁻. researchgate.net
Alkoxide (RO⁻)[FeCl₃(OR)]⁻ (Trichloro(alkoxy)ferrate(III))Proposed transient intermediate in FeCl₃-catalyzed organic reactions. beilstein-journals.orgresearchgate.net
Oxide (O²⁻) / Water[Fe₂OCl₆]²⁻ ((μ-oxo)bis[trichloroferrate(III)])Stable dimeric anion with interesting magnetic properties. mdpi.comirb.hrresearchgate.net

Substitution and Ligand Exchange Kinetics

Ligand substitution reactions are fundamental to the reactivity of coordination complexes, involving the replacement of one ligand by another. solubilityofthings.comlibretexts.org The rates and mechanisms of these reactions provide insight into the chemical behavior of the complex. solubilityofthings.comlibretexts.org Iron(III) complexes are typically classified as labile, meaning they undergo ligand exchange rapidly. libretexts.org

Two primary mechanisms describe ligand substitution: associative and dissociative pathways. difference.wikicsbsju.edudifferencebetween.com

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate. This is followed by the departure of the leaving group. This pathway is characterized by a rate-determining step that involves the association of the new ligand. difference.wikicsbsju.edu The rate law for an associative mechanism is typically second-order, showing dependence on the concentration of both the metal complex and the incoming ligand. solubilityofthings.comlibretexts.org

Dissociative (D) Mechanism: The leaving group first detaches from the metal center to form a lower-coordination-number intermediate, which is then attacked by the incoming ligand. difference.wikicsbsju.edu In this case, the rate-determining step is the initial bond-breaking, and the rate is often independent of the incoming ligand's concentration, leading to a first-order rate law. solubilityofthings.com

Kinetic studies of the reaction between [FeCl₄]⁻ and thiophenoxide (PhS⁻) reveal a non-linear dependence on the PhS⁻ concentration. researchgate.net This suggests an associative mechanism where PhS⁻ rapidly binds to [FeCl₄]⁻ to form a five-coordinate intermediate, [FeCl₄(SPh)]²⁻, before the rate-limiting dissociation of a chloride ligand to form [FeCl₃(SPh)]⁻. researchgate.net

Several external factors can significantly influence the kinetics of ligand substitution reactions involving trichloroferrate(1-) species. solubilityofthings.com

Solvent: The solvent can affect reaction rates by stabilizing reactants, intermediates, or transition states. solubilityofthings.com In coordinating solvents like methanol (B129727) or acetonitrile, solvent molecules can themselves act as ligands, participating directly in the substitution process. researchgate.netoup.com For example, the rate of formation of the monochloroiron(III) complex increases with the mole fraction of methanol in aqueous solutions, indicating the solvent's role in the reaction mechanism. oup.com The dielectric constant of the solvent also plays a part, influencing the energetics of reactions between charged species. srce.hr

Temperature: An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation. solubilityofthings.com This is due to the increased kinetic energy of the reacting molecules, which provides the necessary activation energy for bond-breaking and formation. solubilityofthings.com

Ionic Strength: In reactions involving ionic species, the ionic strength of the medium can affect reaction rates through electrostatic interactions. For ligand substitution studies, the ionic strength is often kept constant using an inert electrolyte to ensure that observed rate changes are due to the concentrations of the reacting species. inorgchemres.org

FactorInfluence on Reaction RateMechanism/ReasonReference
Solvent Polarity/Coordinating AbilityCan increase or decrease rateStabilization of charged intermediates; direct participation as a ligand in the reaction pathway. solubilityofthings.comoup.comsrce.hr
TemperatureIncreases rateProvides molecules with sufficient activation energy to overcome the reaction barrier (Arrhenius Law). solubilityofthings.com
Ionic StrengthAffects rate of reactions between ionsAlters the activity coefficients of ionic reactants and intermediates (Debye-Hückel theory). inorgchemres.org

Redox Chemistry of Trichloroferrate(1-)

The redox chemistry of trichloroferrate(1-) is centered on the ability of the iron(III) ion to be reduced to iron(II). This Fe(III)/Fe(II) redox couple is fundamental to its role as an oxidizing agent in numerous chemical reactions. sapub.org

In many reactions, a species containing a trichloroferrate(1-) moiety acts as an oxidant. For example, in catecholase model systems, an iron(III) catalyst is reduced to iron(II) during the oxidation of a catechol substrate. mdpi.com The reduction of Fe(III) to Fe(II) is also observed in syntheses where FeCl₃ is used as a starting material under aerobic conditions with certain Schiff-base ligands, resulting in the formation of an Fe(II) complex. sapub.org

The redox potential of the Fe(III)/Fe(II) couple is highly dependent on the nature of the ligands coordinated to the iron center and the solvent environment. semanticscholar.orgnih.govdiva-portal.org In chloride-rich media, the potential is set by the equilibrium between various chloro-aqua or chloro-solvento iron species. semanticscholar.org The presence of different ligands can tune the redox potential over a wide range. diva-portal.org For instance, cyclic voltammetry of the Fe²⁺/Fe³⁺ redox couple in chloride-containing electrolytes shows a reversible one-electron transfer, confirming the accessibility of both oxidation states. researchgate.net

The table below summarizes key redox reactions involving iron chloro species.

ReactionDescriptionReference
[Fe(III)Cl₃] + e⁻ → [Fe(II)Cl₃]⁻General reduction of the trichloroferrate(1-) moiety. sapub.org
2FeCl₃ + Cu → 2FeCl₂ + CuCl₂Oxidation of copper metal by iron(III) chloride.
Fe³⁺ + Substrate → Fe²⁺ + Oxidized SubstrateGeneral role as an oxidant in organic synthesis (e.g., catechol oxidation). mdpi.com

Electrochemical Properties and Redox Potentials

The electrochemical behavior of iron chloride species is complex and highly dependent on the solvent system and the concentration of chloride ions. The redox potential of the Fe(III)/Fe(II) couple is a key parameter governing the direction and feasibility of electron transfer reactions.

In aqueous solutions, the speciation of iron(III) is intricate, involving various aquo and chloro complexes. osti.govwikipedia.org The standard potential for the Fe³⁺/Fe²⁺ couple is a fundamental value in electrochemistry. researchgate.net However, in the presence of chloride ions, the formation of chloro complexes such as [FeCl]²⁺, [FeCl₂]⁺, and potentially higher congeners, significantly influences the observed redox potentials. The stability of these complexes shifts the equilibrium of the redox reaction, thereby altering the potential at which electron transfer occurs.

Cyclic voltammetry is a powerful technique used to study the electrochemical properties of these systems. For instance, cyclic voltammograms of ferric chloride solutions can reveal the reversibility of the Fe(II)/Fe(III) redox process. researchgate.net The position of the oxidation and reduction peaks provides information about the redox potentials of the involved species. It has been noted that the electrochemical properties can be influenced by the nature of the solvent and the specific iron salt used. researchgate.netbeilstein-journals.orgmdpi.commdpi.comrsc.org

The following table summarizes representative electrochemical data for iron chloride systems.

SystemRedox CouplePotential (V)ConditionsSource
FeCl₃ in Ethaline DESFe(III)/Fe(II)~0.4 (anodic), ~0.2 (cathodic)1 M FeCl₃, 75 mV/s researchgate.net
FeCl₃·6H₂O in Ethaline DESFe(III)/Fe(II)~0.4 (anodic), ~0.1 (cathodic)1 M FeCl₃·6H₂O, 75 mV/s researchgate.net

DES: Deep Eutectic Solvent

One-Electron Transfer Processes in Iron Systems

Single-electron transfer (SET) is a fundamental step in many reactions involving iron complexes. numberanalytics.com This process can occur through either an inner-sphere or an outer-sphere mechanism. d-nb.infonih.gov In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between the two metal centers. In an outer-sphere mechanism, the electron hops between two separate coordination spheres.

The trichloroferrate(1-) ion can participate in SET processes, acting as either an oxidant or a reductant depending on the reaction conditions and the nature of the other reactants. The formation of radical species is a common outcome of SET reactions. researchgate.net

The kinetics and thermodynamics of electron transfer are described by Marcus theory, which relates the rate of electron transfer to the driving force (standard free energy change) and the reorganization energy of the system. numberanalytics.com The reorganization energy includes contributions from changes in bond lengths and angles within the coordination sphere (inner-sphere reorganization) and the reorientation of solvent molecules around the complex (outer-sphere reorganization).

Hydrolysis and Condensation Reactions of Trichloroferrate(1-)

In aqueous environments, iron(III) species, including chloro complexes, are susceptible to hydrolysis, a process where water molecules react with the metal ion to form hydroxo and oxo species. mdpi.com This is a critical aspect of iron chemistry in natural waters and industrial processes. researchgate.net

Formation of Oxo-Bridged Di- and Polynuclear Iron(III) Species (e.g., [Fe₂OCl₆]²⁻)

Hydrolysis of iron(III) chloride solutions can lead to the formation of polynuclear species. A key example is the formation of the (μ-oxo)bis[trichloroferrate(III)]²⁻ anion, [Fe₂OCl₆]²⁻. molaid.comresearchgate.net This dimeric anion features two iron(III) centers bridged by an oxygen atom.

The formation of [Fe₂OCl₆]²⁻ is believed to occur through the partial hydrolysis of mononuclear iron(III) chloride species like [FeCl₄]⁻ or even FeCl₃ itself. researchgate.net The presence of small amounts of water can initiate this process. The reaction involves the deprotonation of a coordinated water molecule to form a hydroxo ligand, which can then bridge two iron centers, followed by the elimination of a water molecule to form the oxo bridge.

The [Fe₂OCl₆]²⁻ anion has been structurally characterized in several compounds and is recognized as an important species in the coordination chemistry of trivalent iron. researchgate.net

Speciation in Aqueous and Mixed Solvent Systems

In dilute aqueous solutions of ferric chloride, the dominant species are often hydrated iron(III) ions and various aquachloroiron(III) complexes, such as [FeCl(H₂O)₅]²⁺ and trans-[FeCl₂(H₂O)₄]⁺. osti.govnih.gov As the concentration of iron and/or chloride increases, the formation of higher chloro complexes like [FeCl₃(H₂O)₃] and the tetrahedral [FeCl₄]⁻ anion becomes more significant. osti.govohiolink.edu

The table below illustrates the distribution of major iron(III) species in an aqueous ferric chloride solution as a function of molality, based on calculated formation constants.

Fe(III) Molality (mol/kg)[FeCl₂(H₂O)₄]⁺ Mole Fraction[FeCl(H₂O)₅]²⁺ Mole Fraction[FeCl₃(H₂O)₃] Mole Fraction
0.1~0.35~0.45~0.10
0.5~0.65~0.25~0.08
1.0~0.75~0.15~0.07
2.0~0.80~0.10~0.06
Data derived from graphical representations in reference osti.gov.

It is important to note that the detailed speciation can be challenging to determine experimentally due to the lability of iron(III) complexes and the lack of distinct spectroscopic signatures for individual components. wikipedia.org

Kinetic Aspects of Hydrolysis Pathways

The hydrolysis of iron(III) is a kinetically controlled process. researchgate.net The rate of hydrolysis and subsequent precipitation of iron(III) hydroxides is influenced by pH, ionic strength, and the presence of complexing ligands. mdpi.comresearchgate.net

The initial steps of hydrolysis involve the rapid exchange of water ligands with hydroxide (B78521) ions. mdpi.com The rate of precipitation of iron(III) has been found to be first-order with respect to the dissolved inorganic iron(III) species. researchgate.net Studies have shown that the precipitation rate varies significantly with pH, with a maximum rate observed around pH 8.0. researchgate.net

The kinetics of these processes are crucial for understanding and controlling the formation of iron oxides and oxyhydroxides, which have widespread environmental and technological importance.

Catalytic Applications and Mechanistic Aspects of Trichloroferrate 1 Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which facilitates high activity and selectivity under mild conditions. libretexts.orgwikipedia.org The effectiveness of trichloroferrate(1-) based catalysts is significantly influenced by the accompanying cation and the solvent used.

Specific Organic Transformations Catalyzed by Trichloroferrate(1-)

Ionic liquids featuring the trichloroferrate(1-) anion have demonstrated considerable potential as catalysts for a variety of organic synthesis reactions. researchgate.net For example, 1-butyl-3-methylimidazolium trichloroferrate(1-), often abbreviated as [BMIM][FeCl₃], has been effectively employed in the creation of α,α'-bis(substituted-benzylidene)cycloalkanones. This process involves the reaction of cyclic ketones with aromatic aldehydes. The use of [BMIM][FeCl₃] offers benefits such as high product yields, reduced reaction times, and the ability to be recycled and reused.

Another significant application involves tetrakis(1-butyl-3-methylimidazolium) bis(trichloroferrate(1-)) dichloride, with the formula ([BMIM]₄[Fe₂Cl₈]), which has also shown catalytic capabilities. Studies have examined its role in specific synthetic transformations, emphasizing how the structure of the ionic liquid affects the catalytic results. The Lewis acidic character of the iron center is a fundamental property that facilitates the activation of substrates in these catalytic reactions.

Elucidation of Catalytic Cycles and Active Species Identification

To enhance reaction conditions and develop more effective catalysts, it is essential to understand the catalytic cycle and pinpoint the active chemical species. For reactions catalyzed by ionic liquids based on trichloroferrate(1-), it is often suggested that the active agent is the [FeCl₃]⁻ anion itself, or a substance derived from it within the reaction environment.

In the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones catalyzed by [BMIM][FeCl₃], the catalytic cycle is thought to commence with the coordination of the aldehyde to the Lewis acidic iron center. This activates the carbonyl group for a nucleophilic attack by the enolate of the cyclic ketone. The catalyst is then regenerated after the removal of a water molecule. The precise identity of the active iron species and the function of the imidazolium (B1220033) cation in stabilizing intermediate stages are still being actively researched.

Ligand Design for Modulating Catalytic Performance

The design of the cation in [cation][FeCl₃] systems can affect the solubility, stability, and Lewis acidity of the trichloroferrate(1-) anion. For instance, modifying the alkyl chain length and functional groups on the imidazolium ring of [BMIM][FeCl₃] can change the catalyst's effectiveness in certain reactions. The interaction between the cation and the [FeCl₃]⁻ anion can influence the accessibility of the iron center for substrate coordination.

Heterogeneous Catalysis and Supported Trichloroferrate(1-) Species

To address the difficulties of separating and recycling catalysts in homogeneous systems, researchers have investigated attaching trichloroferrate(1-) species to solid supports. wikipedia.orglibretexts.org This method merges the benefits of homogeneous catalysis, such as high activity, with those of heterogeneous catalysis, like easy separation. mdpi.com

Immobilization Strategies on Inorganic Supports

A range of inorganic materials have been utilized as supports for trichloroferrate(1-) catalysts. mdpi.comresearchgate.net Common methods include impregnating or grafting an ionic liquid containing the [FeCl₃]⁻ anion onto a support with a large surface area, such as silica (B1680970) gel, alumina, or zeolites. mdpi.com

For instance, a supported ionic liquid catalyst can be created by applying a thin film of an ionic liquid like [BMIM][FeCl₃] onto the surface of silica gel. mdpi.com This configuration disperses the catalytically active ionic liquid over a solid support, offering a broad surface for reactions. mdpi.com Another technique involves chemically bonding the cationic component of the ionic liquid to the support, which can result in a more durable and leach-resistant catalyst.

Structure-Activity Relationships in Supported Catalysts

The effectiveness of supported trichloroferrate(1-) catalysts is closely tied to their structural characteristics. core.ac.ukashp.orgmdpi.com Analytical methods such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and nitrogen physisorption are employed to examine the morphology, particle size, and surface area of these catalysts.

Photocatalysis and Photoelectrocatalysis Involving Trichloroferrate(1-) Systems

While direct studies on the photocatalytic and photoelectrocatalytic applications of the specific "trichloroferrate(1-)" anion are not extensively documented in publicly available research, significant insights can be drawn from the closely related and well-studied tetrachloroferrate(III) ([FeCl₄]⁻) anion. This section will, therefore, focus on the catalytic behavior of tetrachloroferrate(1-) (B1215333) derivatives, providing a scientifically grounded projection of the potential roles and mechanisms relevant to trichloroferrate(1-) systems.

Light-Driven Transformations and Charge Separation Mechanisms

Iron(III) chloride complexes, including tetrachloroferrate(1-), have been recognized for their ability to catalyze photooxidation reactions. mdpi.com These transformations are initiated by the absorption of light, typically in the visible and near-UV regions of the electromagnetic spectrum. mdpi.commdpi.com

A key light-driven transformation facilitated by tetrachloroferrate(1-) derivatives is the photooxidation of hydrocarbons. For instance, tetraethylammonium (B1195904) tetrachloroferrate(III) (Et₄N[FeCl₄]) has been demonstrated to be an effective heterogeneous photocatalyst for the oxidation of toluene (B28343) and cyclohexane (B81311). mdpi.commdpi.com Unlike some widely used photocatalysts like titanium dioxide (TiO₂) which primarily require UV irradiation, tetrachloroferrate(1-) complexes can operate under visible light. mdpi.com

The primary mechanism in these photooxidation reactions involves a ligand-to-metal charge transfer (LMCT) upon photoexcitation. bohrium.comcopernicus.org In the case of the [FeCl₄]⁻ complex, absorption of a photon leads to the transfer of an electron from a chloride ligand to the Fe(III) center, resulting in its reduction to Fe(II) and the generation of a reactive chlorine atom (Cl•). mdpi.comcopernicus.orgcopernicus.org This process can be represented as:

[FeCl₄]⁻ + hν → [FeCl₃]⁻ + Cl•

These highly reactive chlorine atoms can then abstract a hydrogen atom from a substrate molecule, initiating a radical chain reaction that leads to oxidation products. mdpi.com For example, in the photooxidation of toluene catalyzed by Et₄N[FeCl₄], the process yields benzyl (B1604629) alcohol and benzaldehyde. mdpi.com Similarly, the photooxidation of cyclohexane produces cyclohexanol (B46403) and cyclohexanone. mdpi.com

The table below summarizes the photocatalytic oxidation of different substrates using a tetrachloroferrate(1-) derivative.

SubstrateCatalystIrradiation SourcePrimary ProductsReference
TolueneEt₄N[FeCl₄]Visible and Near-UVBenzyl Alcohol, Benzaldehyde mdpi.com
CyclohexaneEt₄N[FeCl₄]Visible and Near-UVCyclohexanol, Cyclohexanone mdpi.com

Role of Co-catalysts and Reaction Conditions in Enhancing Efficiency

The efficiency of photocatalytic systems based on iron complexes can be significantly influenced by the presence of co-catalysts and the specific reaction conditions.

Reaction conditions are also critical in optimizing the efficiency and selectivity of photocatalytic transformations involving iron complexes. Key parameters include:

Wavelength of Irradiation: The choice of light wavelength is crucial as it must overlap with the absorption spectrum of the photocatalyst. Tetrachloroferrate(1-) complexes absorb in the near-UV and visible regions, allowing for the use of less energetic light sources compared to wide-bandgap semiconductors. mdpi.commdpi.com Wavelength-selective reactivity has been observed in iron(III) halide systems, where different wavelengths can lead to the generation of different reactive intermediates (e.g., chlorine vs. bromine radicals), thus influencing the product distribution. acs.orgchemrxiv.org

Solvent: The solvent can affect the stability of the catalyst and intermediates, as well as the reaction pathway. For instance, in the photocatalytic oxidative ring-opening of ethers, 1,2-dichloroethane (B1671644) was found to be an effective solvent. nih.gov

Presence of Additives: The addition of certain compounds can enhance the reaction rate. In the photooxidation of cyclohexane catalyzed by Et₄N[FeCl₄], the inclusion of 1% acetic acid improved the yield of the products. mdpi.comdntb.gov.ua In other iron-catalyzed reactions, the addition of a co-catalyst like CeCl₃ has been shown to enhance the efficiency of the photoinduced LMCT step. acs.org

Atmosphere: The composition of the gas phase above the reaction mixture is important, especially in oxidation reactions. In the photooxidation of cyclohexane, the reaction rate was found to be dependent on the concentration of dioxygen, which acts as both a reactant and a quencher. mdpi.comdntb.gov.ua

The following table outlines some of the reaction conditions and their effects on iron-based photocatalytic systems.

ReactionCatalyst SystemKey Reaction ConditionEffectReference
Photooxidation of CyclohexaneEt₄N[FeCl₄]Addition of 1% acetic acidImproved product yield mdpi.comdntb.gov.ua
C-H FunctionalizationTBA[FeCl₃Br]Wavelength (390 nm vs. 456 nm)Selective generation of Cl• vs. Br• acs.org
Oxidative Ring Opening of Ethers[Fe(III)(acac)₃]Irradiation at 455 nmEfficient reaction progress nih.gov
CO₂ Reductiong-C₃N₄/FeTCPPVisible light irradiationHigh CO yield and selectivity researchgate.net

Computational and Theoretical Modeling of Trichloroferrate 1 Chemistry

Advanced Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure, geometry, and spectroscopic properties of metal complexes.

While specific, published DFT geometry optimizations for the isolated trichloroferrate(1-) anion, [FeCl₃]⁻, are not readily found in the surveyed literature, extensive calculations have been performed on the closely related neutral FeCl₃ molecule and the common [FeCl₄]⁻ anion. These studies are crucial for benchmarking computational methods and understanding the fundamental vibrational modes of Fe-Cl bonds.

Ab initio calculations using both Unrestricted Hartree-Fock (UHF) and DFT (specifically, the UB3LYP functional) methods have been employed to predict the vibrational frequencies of these species. acs.org For instance, calculations on the trigonal planar (D₃h symmetry) FeCl₃ molecule and the tetrahedral (Td symmetry) [FeCl₄]⁻ anion provide insights into the expected stretching and bending modes. acs.org The results from these calculations are often compared with experimental Raman spectroscopy data from ionic liquids or other solutions where these species are known to exist. acs.org In studies of ionic liquids formed by mixing FeCl₃ with 1-butyl-3-methylimidazolium chloride (BMIC), Raman spectra clearly indicate the presence of [FeCl₄]⁻ as the primary iron-containing species in chloride-rich conditions, with characteristic vibrational features around 120, 333, and 384 cm⁻¹. acs.org

The table below summarizes the results of ab initio calculations for the vibrational frequencies of neutral FeCl₃ and the [FeCl₄]⁻ anion, which serve as important reference points. acs.org

SpeciesMethod/Basis SetCalculated Vibrational Frequencies (cm⁻¹)Symmetry/Assignment
FeCl₃UHF/6-31G100, 347, 452E', A₁', E'
FeCl₃UB3LYP/6-31G89, 321, 417E', A₁', E'
[FeCl₄]⁻UHF/6-31G100, 131, 338, 388E, T₂, A₁, T₂
[FeCl₄]⁻UB3LYP/6-31G91, 120, 313, 359E, T₂, A₁, T₂

This table presents calculated vibrational frequencies for related iron-chloride species to provide context due to the limited availability of specific data for the [FeCl₃]⁻ anion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations allow for the study of the time-evolution of molecular systems, providing a detailed picture of dynamic processes, solution structure, and intermolecular interactions.

MD simulations have been extensively used to study the behavior of iron(III) chloride in aqueous solutions. These simulations reveal that the speciation of iron(III) is highly dependent on concentration. In a 4.1 M FeCl₃ aqueous solution, Fe³⁺ ions are coordinated by both water molecules and chloride anions, forming a variety of complex species. acs.org The dominant species include dichlorido-[Fe(H₂O)₄Cl₂]⁺, trichlorido-[Fe(H₂O)₃Cl₃]⁰, and tetrachlorido-[Fe(H₂O)₂Cl₄]⁻. acs.org The neutral trichlorido complex, [Fe(H₂O)₃Cl₃], represents a hydrated form of the fundamental FeCl₃ unit, and its study provides the closest available insight into the solution behavior of a trichloro-iron(III) species. acs.org

Radial distribution functions (RDFs) derived from these simulations provide key structural information about the solvation shells. acs.orgrsc.org

ParameterValueSource
Fe-O(water) peak distribution~2.05 Å acs.org
Fe-Cl peak distribution~2.36 Å acs.org
Coordination number of Cl⁻ around Fe³⁺2-3 (dominant) acs.org

Data from MD simulations of 4.1 M FeCl₃ aqueous solution.

These simulations show that a simple picture of isolated ions is insufficient; instead, a dynamic equilibrium exists between various aquated chloro-iron complexes. acs.org Further MD studies have investigated how external factors, such as electric fields, can influence these structures by weakening the Coulombic forces between Fe³⁺ and the coordinating Cl⁻ ions, thereby reducing the chloride coordination number. rsc.org

The interaction between an anion and its surrounding counterions is critical to the structure and properties of a system, particularly in condensed phases like ionic liquids or concentrated solutions. MD simulations of deep eutectic solvents (DES) formed from FeCl₃ and tetrabutylphosphonium (B1682233) bromide (TBPBr) show a transfer of chloride ions, leading to the formation of complex chloroferrate anions. aidic.it The simulations reveal strong interactions between the resulting anionic iron complexes and the large organic TBP⁺ cations. aidic.it The radial distribution functions between the components of the DES can be analyzed to understand the specific nature and strength of these anion-counterion interactions, which are responsible for the unique properties of the solvent, such as its depressed freezing point. aidic.it While not focused on [FeCl₃]⁻ specifically, these studies model the dynamic interplay between complex chloroferrate anions and their counterions, which is directly applicable to how trichloroferrate(1-) would behave in a similar environment.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Larger Systems

For large, complex systems where a full quantum mechanical treatment is computationally prohibitive, hybrid QM/MM methods offer a powerful alternative. In this approach, a small, chemically active region (e.g., the metal complex and its immediate ligands) is treated with a high-level QM method, while the rest of the system (e.g., the bulk solvent or protein scaffold) is treated with a classical MM force field.

While no studies applying the QM/MM method specifically to the trichloroferrate(1-) anion were identified in the search, this technique is well-suited for investigating its properties in complex environments. The application of QM/MM to study the hydration of other ions, including ferric ions, has been noted as a valuable approach. acs.orgresearchgate.net For instance, QM/MM MD simulations have been successfully used to describe the structure and dynamics of hydrated Ba²⁺ and Ca²⁺ ions in aqueous solutions, yielding results in close agreement with experimental data. researchgate.net

Given the complex speciation of iron(III) in chloride-containing solutions, a QM/MM approach would be ideal for modeling a reaction involving a [FeCl₃]⁻ intermediate. It would allow for an accurate description of bond-breaking and bond-forming events and charge transfer within the QM region, while also accounting for the dynamic and electrostatic influence of the extensive solvent environment and counterions in the MM region. Such models are essential for bridging the gap between the properties of an isolated ion and its behavior in a realistic chemical system. researchgate.net

Machine Learning and AI in Inorganic Synthesis Planning for Trichloroferrate(1-)

The synthesis of specific inorganic compounds, such as those containing the trichloroferrate(1-) anion, has traditionally relied on chemists' expertise and extensive trial-and-error experimentation. github.iomit.edu However, the advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing inorganic synthesis planning. engineering.org.cnmit.edu By leveraging vast amounts of data from scientific literature, these technologies can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. github.iomit.edueurekalert.org

Recent advancements have seen the development of sophisticated models capable of navigating the complex, multi-variable landscape of inorganic reactions. acs.orgumn.edu These tools are particularly valuable for targets like trichloroferrate(1-), where the final product's stability and properties are highly sensitive to precursor selection and reaction environments.

Predictive Models for Reaction Conditions and Precursor Selection

A significant challenge in synthesizing trichloroferrate(1-) salts is identifying the ideal precursors and the precise conditions—such as temperature, solvent, and reaction time—needed to achieve a high yield and purity. ML models are increasingly being employed to tackle this challenge, moving beyond traditional heuristics to offer data-driven predictions. researchgate.netacs.org

Generative models, particularly Conditional Variational Autoencoders (CVAEs), have shown significant promise in this area. github.iomit.eduarxiv.org These models are trained on extensive databases of inorganic reactions, which are often compiled by using natural language processing (NLP) to mine decades of scientific papers. mit.edueurekalert.org For a target like trichloroferrate(1-), the model would be trained on a dataset containing syntheses of various halide-containing transition metal complexes. By learning the subtle relationships between the target material's composition, the precursors used, and the reported reaction conditions, the CVAE can generate a distribution of suitable conditions for a new target. github.ioresearchgate.net

For instance, to synthesize a specific salt such as Tetraethylammonium (B1195904) trichloroferrate(1-), a predictive model could suggest the most viable iron source (e.g., anhydrous Iron(II) chloride vs. Iron(III) chloride) and the appropriate chloride source, along with optimal solvent and temperature ranges. Regression-based ML models can also be trained to predict specific parameters like calcination and sintering temperatures, which are crucial for solid-state syntheses. mit.eduresearchgate.netacs.org These models can outperform standard heuristics by capturing complex, non-linear dependencies within the synthesis space. mit.eduresearchgate.net

The table below illustrates a hypothetical output from a predictive model for the synthesis of a trichloroferrate(1-) salt, comparing the model's suggestions with established experimental parameters.

Table 1: Predictive Model Output for the Synthesis of [N(C₂H₅)₄][FeCl₃]

Parameter Model Prediction Experimental Value Confidence Score
Iron Precursor Iron(II) chloride (FeCl₂) Iron(II) chloride (FeCl₂) 92%
Chloride Source Tetraethylammonium chloride Tetraethylammonium chloride 95%
Solvent Ethanol Ethanol 88%
Temperature (°C) 75 78 (Reflux) 85%

| Reaction Time (h) | 10 | 12 | 80% |

Retrosynthetic Analysis for Trichloroferrate(1-) Containing Targets

For a target containing the trichloroferrate(1-) anion, the retrosynthetic process involves a series of "disconnections," which are the reverse of known, reliable chemical reactions. acs.org The AI model, often a deep neural network or a transformer-based architecture, learns these reaction rules (or "templates") from vast reaction databases. acs.orgchemrxiv.orgresearchgate.net

Consider a hypothetical target molecule, Tetrabutylammonium (B224687) (tetrahydrofuran)trichloroferrate(1-) ([N(C₄H₉)₄][FeCl₃(THF)]). A retrosynthetic analysis would proceed as follows:

First Disconnection (C-N bond): The ionic bond between the tetrabutylammonium cation and the trichloroferrate(1-) anion is the most logical first disconnection. This transform corresponds to a salt formation reaction.

Second Disconnection (Fe-Cl bond): The trichloroferrate(1-) anion itself can be disconnected into its constituent parts: an iron source and a chloride source. This corresponds to a Lewis acid-base addition.

Ligand Disconnection (Fe-O bond): The coordinate bond between the iron center and the tetrahydrofuran (B95107) (THF) ligand can be disconnected.

The following table outlines the retrosynthetic pathway for the example target.

Table 2: Retrosynthetic Analysis of [N(C₄H₉)₄][FeCl₃(THF)]

Step Target Molecule Transform Synthons / Precursors
1 [N(C₄H₉)₄][FeCl₃(THF)] C-N Disconnection (Ionic) [N(C₄H₉)₄]⁺ and [FeCl₃(THF)]⁻
2 [FeCl₃(THF)]⁻ Fe-O Disconnection (Ligand dissociation) [FeCl₃] + THF

| 3 | [FeCl₃] | Fe-Cl Disconnection (Lewis acid addition) | FeCl₂ + Cl⁻ |

This analysis simplifies the target down to commercially available starting materials: Tetrabutylammonium chloride ([N(C₄H₉)₄]Cl), Iron(II) chloride (FeCl₂), and Tetrahydrofuran (THF).

Trichloroferrate 1 in Advanced Materials and Supramolecular Assemblies

Incorporation into Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.netsigmaaldrich.com Similarly, deep eutectic solvents (DESs) are mixtures of compounds that form a eutectic with a melting point much lower than the individual components, often through hydrogen bond interactions. researchgate.netrsc.org The properties of both ILs and DESs can be tailored by carefully selecting the cation and anion. encyclopedia.pubmdpi.com

The incorporation of metal-containing anions like trichloroferrate(1-) into ILs can impart unique properties, such as magnetism. For instance, magnetic ionic liquids (MILs) have been synthesized using paramagnetic anions like tetrachloroferrate(III), [FeCl₄]⁻. wikipedia.org A study on a series of paramagnetic ionic liquids with 1-alkyl-3-methylimidazolium cations and tetrahalogenoferrate(III) anions, including tetrachloroferrate(III), demonstrated how structural variations in the anion influence the physical properties of the resulting IL. rsc.org Key findings from this research are summarized in the table below.

AnionCationPropertyObservationCitation
[FeCl₄]⁻1-alkyl-3-methylimidazoliumFluidity & Ionic ConductivityDecreases with elongation of the alkyl chain on the cation. rsc.org
[FeBr₄]⁻Ion AssociationLess pronounced compared to [FeCl₄]⁻ salts, attributed to a more significant nephelauxetic effect and lower molar concentration.

While direct studies on trichloroferrate(1-)-based ILs are less common, the principles derived from studies on [FeCl₄]⁻ suggest that [FeCl₃]⁻ could also be used to create ILs with tunable physicochemical properties. The synthesis of DESs typically involves mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD). researchgate.netencyclopedia.pub Metal salts can also act as components in DESs, opening the possibility for the use of trichloroferrate(1-) salts in the formation of novel eutectic mixtures with unique solvating capabilities for applications in catalysis, extraction, and materials synthesis. rsc.orgwiley.com

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Trichloroferrate(1-)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgprometheanparticles.co.uk Coordination polymers are a broader class of compounds with repeating coordination entities extending in one, two, or three dimensions. sonar.chmdpi.com The structure and function of these materials are highly dependent on the choice of the metal, the organic linker, and, crucially, the counter-anions present during synthesis. sonar.chunimelb.edu.aursc.org

Anions can play a structure-directing role, influencing the topology and dimensionality of the resulting framework. sonar.chunimelb.edu.au Research on the influence of anions on the formation of cadmium and zinc coordination polymers has shown that different anions can lead to vastly different structures, from simple 1D chains to complex 2D and 3D networks. sonar.chmdpi.comunimelb.edu.aursc.org For example, in a study of Cu(II) coordination polymers, the use of acetate (B1210297) anions resulted in a 1D zigzag structure, while nitrate (B79036) anions led to a 2D puckered sheet. mdpi.com

While there is a lack of specific examples of MOFs and coordination polymers incorporating the discrete [FeCl₃]⁻ anion as a non-coordinating, charge-balancing species, the principles of anion-templated synthesis suggest its potential utility. The size, shape, and charge of the trichloroferrate(1-) anion could be exploited to direct the assembly of specific framework topologies. Furthermore, the paramagnetic nature of the Fe(II) center in [FeCl₃]⁻ could be used to introduce magnetic properties into the resulting MOF or coordination polymer.

The following table summarizes the influence of different anions on the dimensionality of coordination polymers, illustrating the principle that could be applied to trichloroferrate(1-).

Metal IonLigandAnionResulting Structure DimensionalityCitation
Zn(II)bis-9,10-(pyridine-4-yl)-anthracenep-Tosylate, Trifluoroacetate1D sonar.ch
Cd(II)Perchlorate, Hexafluorosilicate2D
Cu(II)bis(4-pyridyl)benzylamineAcetate1D mdpi.com
Cu(II)Nitrate2D

Supramolecular Interactions Involving Trichloroferrate(1-) Anions

Supramolecular chemistry focuses on the weaker, non-covalent interactions that govern molecular recognition and self-assembly. researchgate.net The trichloroferrate(1-) anion, with its charge and potential for various intermolecular forces, is an interesting candidate for directing supramolecular architectures.

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. iccas.ac.cnunige.chnih.gov These interactions are crucial in anion recognition and can be used to construct complex supramolecular assemblies. nih.gov Theoretical studies have shown these interactions to be energetically favorable, and they are increasingly recognized for their role in chemical and biological processes. nih.gov While direct studies of anion-π interactions involving trichloroferrate(1-) are scarce, the principles suggest that this anion could interact with π-acidic aromatic surfaces.

Self-assembly is the spontaneous organization of molecules or ions into ordered structures through non-covalent interactions. researchgate.netnih.gov Anions can play a crucial role in directing these self-assembly processes, acting as templates or structure-directing agents. researchgate.netnih.govrsc.org The size, shape, and charge of an anion can influence the formation of specific supramolecular architectures, such as helicates, macrocycles, and cages. researchgate.netnih.gov

Anion-coordination-driven assembly is an emerging field where the specific coordination of an anion to a receptor molecule triggers the formation of a larger, well-defined structure. researchgate.net While often focused on organic anions, the principles can be extended to inorganic anions like trichloroferrate(1-). The interaction of [FeCl₃]⁻ with specifically designed cationic receptors could lead to the formation of novel supramolecular structures. The ability of anions to mediate the self-assembly of inorganic cluster building blocks further highlights the potential for using trichloroferrate(1-) to construct new functional materials. psu.edu

Role in Functional Materials (e.g., Magnetic Materials, Spin Crossover)

The presence of an iron center in the trichloroferrate(1-) anion makes it a candidate for incorporation into functional materials with interesting magnetic and electronic properties.

The magnetic properties of materials containing iron are highly dependent on the oxidation state, spin state, and the local coordination environment of the iron ions. In a study of the related (μ-oxo)bis[trichloroferrate(III)] dianion, the magnetic susceptibility was found to be consistent with an antiferromagnetic interaction between the two Fe(III) centers. researchgate.net The magnetic behavior of compounds containing the trichloroferrate(1-) anion would similarly be dictated by the interactions between the Fe(II) centers, which could be mediated by the surrounding crystal lattice.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.netbeilstein-journals.orgmdpi.comacademie-sciences.fr This switching of spin states leads to changes in the magnetic, optical, and structural properties of the material, making SCO compounds promising for applications in sensors, displays, and data storage. researchgate.netbeilstein-journals.orgacademie-sciences.frscispace.com Iron(II) complexes are particularly well-known for exhibiting SCO behavior. beilstein-journals.orgmdpi.com The spin state of the iron center is sensitive to the ligand field strength, and the nature of the counter-anion in ionic SCO compounds can influence the spin transition temperature and the cooperativity of the transition through intermolecular interactions. mdpi.com The incorporation of trichloroferrate(1-) as a counter-anion in a cationic SCO complex could therefore be a strategy to tune the spin crossover properties of the material.

The table below provides examples of how anions can influence the spin crossover behavior of iron(II) complexes.

SCO Complex CationAnion (X)Effect on Spin TransitionCitation
[Fe(II)(R-trz)₃]²⁺CnH₂n+₁SO₃⁻Spin transition temperature increases with increasing alkyl chain length (n). mdpi.com
Toluenesulfonate isomers (ortho-, meta-, para-)Spin transition temperature and hysteresis width vary drastically with the isomer.
[Fe(NH₂trz)₃]²⁺Mixed BF₄⁻/SiF₆²⁻Allows for tuning of an abrupt spin crossover with hysteresis just above room temperature. researchgate.net

Understanding Magnetic Exchange Coupling in Di- and Polynuclear Complexes

The study of magnetic exchange coupling—the interaction between electron spins on adjacent paramagnetic centers—is fundamental to understanding and designing magnetic materials. dalalinstitute.com Di- and polynuclear complexes containing the trichloroferrate(1-) moiety, especially the (μ-oxo)bis[trichloroferrate(III)] dianion, [Cl₃FeOFeCl₃]²⁻, have proven to be invaluable model systems for investigating these phenomena. researchgate.netresearchgate.net

In these systems, the two high-spin iron(III) centers (S = 5/2) are not magnetically isolated. Instead, they interact through a mechanism known as superexchange, which is mediated by a bridging ligand, in this case, a single oxo group. researchgate.net This interaction leads to an antiferromagnetic coupling, where the electron spins on the adjacent iron atoms align in an antiparallel fashion. researchgate.netresearchgate.net The energy of this interaction is described by the exchange coupling constant, J, where a negative value signifies antiferromagnetic behavior. dalalinstitute.com

Research has demonstrated a strong correlation between the geometry of the [Fe₂OCl₆]²⁻ core and the magnitude of the magnetic coupling. Specifically, the Fe-O-Fe bond angle is a critical determinant of the J value. researchgate.net Theoretical calculations using density functional theory (DFT) have shown that the magnetic interaction is a result of orbital interactions between the d-orbitals of the iron atoms and the p-orbitals of the bridging oxygen atom. researchgate.net

A variety of salts containing the [Fe₂OCl₆]²⁻ anion have been synthesized and characterized, revealing that the Fe-O-Fe unit can exist in either a linear or a bent conformation. researchgate.net While theoretical calculations indicate the linear form is the energetic minimum for the isolated anion, intermolecular forces within the crystal lattice, particularly interactions with counter-cations, can force the bridge to bend. researchgate.net This diversity in structure allows for a systematic study of how geometric changes affect magnetic properties. For instance, in the bis(benzyltrimethylammonium) salt, both bent (144.6°) and linear (180°) forms of the anion coexist in the crystal structure, allowing for a direct comparison of their magnetic contributions. researchgate.net

The following table summarizes findings from studies on various compounds containing the (μ-oxo)bis[trichloroferrate(III)] dianion, illustrating the relationship between the structure and the observed magnetic coupling.

Counter-ion/CompoundFe-O-Fe Angle (°)Magnetic Coupling Constant (J) cm⁻¹Reference
Bis(benzyltrimethylammonium) Salt (Bent Form)144.6-117 researchgate.net
Bis(benzyltrimethylammonium) Salt (Linear Form)180-133 researchgate.net
General [Fe₂Cl₆O]²⁻ Anions148.1 - 170.8-112 ± 5 researchgate.net
DFT Calculated ValueN/A-145.4 researchgate.net

The Hamiltonian is defined as H = -2JS₁·S₂, where S₁ = S₂ = 5/2.

By analyzing these well-defined dimeric and polynuclear trichloroferrate(1-) complexes, researchers can refine theoretical models of magnetic exchange and gain a deeper understanding of the fundamental principles that govern magnetism at the molecular level.

Rational Design of Materials with Tunable Magnetic Properties

The insights gained from fundamental studies of trichloroferrate(1-) complexes are being applied to the rational design of advanced materials with specific, tunable magnetic properties. mpg.denih.gov The principle of rational design involves the deliberate selection of molecular components and synthetic conditions to control the structure and, consequently, the function of the final material. iphy.ac.cn

In the context of trichloroferrate(1-), "tuning" the magnetic properties primarily involves modulating the strength of the antiferromagnetic exchange coupling. As established, the Fe-O-Fe bond angle in the [Fe₂OCl₆]²⁻ dimer is a key parameter controlling the J value. researchgate.net Therefore, a primary strategy for tuning the magnetism is to control this angle. This can be achieved through the principles of crystal engineering and supramolecular chemistry, where the choice of counter-ion is used to direct the solid-state structure. researchgate.nettaylorandfrancis.com

Key strategies in the rational design of these materials include:

Selection of Counter-ions: The size, shape, and charge distribution of the cation paired with the [Fe₂OCl₆]²⁻ anion can dictate the crystal packing. Bulky or asymmetrically shaped organic cations can create specific intermolecular interactions (like hydrogen bonds) that favor a bent Fe-O-Fe geometry over a linear one. researchgate.net This allows for the synthesis of materials with predictably weaker or stronger magnetic coupling.

Control of Stoichiometry and Crystallization Conditions: The formation of different structural isomers can be influenced by the precise conditions of the synthesis, including solvent choice and reactant ratios, leading to materials with different magnetic profiles. For example, the synthesis of a compound with alternately stacked layers of organic molecules and linear [Fe₂OCl₆]²⁻ ions resulted in distinct electrical and magnetic properties. researchgate.net

Formation of Hybrid Materials: Incorporating trichloroferrate(1-) anions into larger frameworks, such as metal-organic frameworks (MOFs) or hybrid inorganic-organic materials, offers another route to tunable magnetism. nih.gov This approach allows for the precise positioning of the magnetic anions within a pre-designed lattice, controlling not only the intramolecular coupling but also the weaker magnetic interactions between the dimer units.

The ability to rationally design these materials is crucial for their potential application in fields like molecular electronics and information storage. mpg.de By synthesizing materials where the magnetic response can be fine-tuned, scientists can work toward creating molecule-based magnets and other advanced functional materials. nih.goveuropa.eu

Future Research Directions and Emerging Paradigms

Integration of Trichloroferrate(1-) into Next-Generation Catalysts

The development of next-generation catalysts is driven by the need for more efficient, selective, and sustainable chemical transformations. the-innovation.org Iron, being earth-abundant and of low toxicity, is a highly attractive element for catalyst design. rsc.org Trichloroferrate(1-) is being investigated as a key component in novel catalytic systems, moving beyond its traditional roles. Research is focused on its potential as both a primary catalytic species and a precursor for creating highly active catalytic sites.

Key research thrusts include:

Single-Atom Catalysis: A significant area of interest is the use of trichloroferrate(1-) complexes as precursors for single-atom catalysts (SACs). In SACs, isolated metal atoms are dispersed on a support, offering maximum atom efficiency and unique reactivity. rsc.orgmdpi.com Future work will likely explore the deposition and stabilization of individual iron atoms derived from trichloroferrate(1-) onto various supports like metal oxides or carbonaceous materials. The Mo₁/Fe₂O₃ catalyst, for example, has been studied for NOx reduction, demonstrating the potential of single atoms on iron oxide supports. mdpi.com

Homogeneous and Heterogeneous Catalysis: The versatility of the trichloroferrate(1-) anion allows for its incorporation into both homogeneous and heterogeneous catalyst designs. libretexts.org As part of an ionic liquid, it can serve as a catalyst in a liquid phase, while its deposition on solid supports can facilitate heterogeneous reactions. semanticscholar.orgresearchgate.net Research is needed to explore its efficacy in a wider range of organic transformations, such as C-H activation, oxidation, and polymerization reactions. nih.gov

Lewis Acid Catalysis: The Lewis acidic nature of the iron center in trichloroferrate(1-) makes it a candidate for catalyzing reactions that proceed via Lewis acid-base interactions. Future studies will likely investigate its activity in reactions like Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and various cyclization reactions, where traditional Lewis acids are employed.

Table 1: Potential Applications of Trichloroferrate(1-) in Next-Generation Catalysis

Catalytic Approach Potential Reaction Application Research Goal
Single-Atom Catalysis Selective Oxidation, CO₂ Reduction To create highly dispersed and stable iron sites for enhanced activity and selectivity. rsc.orgmdpi.com
Ionic Liquid Catalysis Biomass Conversion, Fine Chemical Synthesis To develop recyclable catalytic systems with tunable properties for green chemistry applications. researchgate.netmdpi.com
Heterogenized Catalysis Environmental Remediation (e.g., VOC oxidation) To design robust and easily separable catalysts for industrial processes. the-innovation.orgmdpi.com
Lewis Acid Catalysis Organic Synthesis (e.g., Friedel-Crafts) To provide a cost-effective and environmentally benign alternative to traditional Lewis acid catalysts.

Exploration of Trichloroferrate(1-) in Nonaqueous and Extreme Environments

Understanding the behavior of chemical species in nonaqueous solvents and under extreme conditions (e.g., high temperature, high pressure, extreme pH) is crucial for developing new industrial processes and technologies, from energy storage to materials synthesis. nih.govnasa.gov The study of trichloroferrate(1-) in these environments is a burgeoning field, with a particular focus on its role in metal-containing ionic liquids. semanticscholar.org

Future research will likely focus on several key areas:

Nonaqueous Electrochemistry: Trichloroferrate(1-)-based ionic liquids are promising electrolytes for electrochemical applications, such as batteries and electrodeposition. Their non-volatile nature and potential for wide electrochemical windows are significant advantages. researchgate.net Research is needed to systematically study their electrochemical properties, including ionic conductivity, diffusion coefficients, and stability in various nonaqueous systems.

High-Temperature Stability and Reactivity: Many industrial catalytic processes operate at elevated temperatures. rsc.org Investigating the thermal stability of trichloroferrate(1-) and its complexes is essential. Future studies will explore its structural integrity and catalytic activity at high temperatures, which is critical for applications in areas like Fischer-Tropsch synthesis or high-temperature gas-phase reactions. rsc.org

Behavior under Extreme Pressure and pH: The response of trichloroferrate(1-) to extreme pressures and pH levels is largely unexplored. Such studies are relevant for geochemical processes and for chemical synthesis under supercritical conditions. Understanding how pressure and pH affect the coordination chemistry and reactivity of the [FeCl₃]⁻ anion could open up new synthetic routes and applications. The study of life in extreme environments shows that macromolecules adapt their stability to function under harsh conditions, a principle that can be applied to the design of robust trichloroferrate(1-)-based systems. nih.govastrobiology.commdpi.com

Table 2: Research Focus for Trichloroferrate(1-) in Nonaqueous and Extreme Environments

Environment Property to Investigate Potential Application
Nonaqueous Solvents Ionic Conductivity, Electrochemical Window Electrolytes for batteries, electroplating. researchgate.net
High Temperature Thermal Decomposition Point, Structural Changes High-temperature catalysis, thermal energy storage. rsc.org
High Pressure Phase Transitions, Reaction Kinetics Geochemical modeling, high-pressure synthesis.
Extreme pH Stability, Species Transformation Acid/base catalysis, hydrometallurgy.

Advancements in In-situ and Operando Characterization Techniques for Trichloroferrate(1-) Reactions

To truly understand and optimize reactions involving trichloroferrate(1-), it is essential to observe the catalyst and reacting species under actual working conditions. rsc.org In-situ (in place) and operando (at work) characterization techniques provide real-time insights into a catalyst's structure, active sites, and reaction mechanisms as they happen. researchgate.netrsc.org Applying these powerful methods to trichloroferrate(1-)-based systems is a critical future direction to bridge the gap between theoretical models and practical performance. numberanalytics.com

Key techniques and their potential applications include:

Operando Spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS), Raman spectroscopy, and FTIR can monitor the electronic state and coordination environment of the iron center and the vibrational modes of the Fe-Cl bonds during a catalytic reaction. rsc.orgnih.govmdpi.com This can reveal dynamic changes in the catalyst structure, identify reaction intermediates, and help elucidate reaction pathways. mdpi.com

In-situ Microscopy: Methods such as in-situ Transmission Electron Microscopy (TEM) can visualize morphological changes in heterogeneous catalysts derived from trichloroferrate(1-) precursors under reaction conditions. numberanalytics.com This is crucial for understanding catalyst deactivation mechanisms like particle aggregation or sintering.

Combined Techniques: Setups that combine multiple in-situ methods, such as simultaneous Raman-FTIR or XRD-mass spectrometry, offer a more complete picture of the catalytic process. nih.gov Applying these multi-technique approaches will provide comprehensive data, correlating structural changes with catalytic activity and selectivity in real-time.

Table 3: In-situ and Operando Techniques for Studying Trichloroferrate(1-) Reactions

Technique Information Gained Research Question Addressed
Operando X-ray Absorption Spectroscopy (XAS) Fe oxidation state, coordination number, bond distances. rsc.org How does the electronic and local structure of the iron center change during the reaction?
In-situ Raman/FTIR Spectroscopy Vibrational modes of Fe-Cl bonds, adsorbed species. mdpi.comxmu.edu.cn What are the key reaction intermediates on the catalyst surface?
In-situ Transmission Electron Microscopy (TEM) Catalyst morphology, particle size, and dispersion. numberanalytics.com How does the catalyst structure evolve and what leads to deactivation?
In-situ X-ray Diffraction (XRD) Crystalline phase of the catalyst. ustb.edu.cn Are there any phase transformations in the catalyst under operating conditions?

Development of High-Throughput Computational Screening for Trichloroferrate(1-) Applications

The discovery and optimization of new materials and catalysts can be significantly accelerated by computational methods. mdpi.com High-throughput computational screening (HTCS) uses the power of computers to rapidly evaluate thousands of potential candidates for a specific application, guiding experimental efforts toward the most promising options. nih.govrsc.org Developing HTCS workflows for trichloroferrate(1-)-based systems represents a paradigm shift from traditional, trial-and-error research to a data-driven design approach. rsc.org

Future computational efforts will likely involve:

Screening of Ionic Liquids: By computationally screening a vast library of different organic cations to pair with the trichloroferrate(1-) anion, researchers can predict key properties like melting point, viscosity, stability, and electrochemical performance. nih.gov This will accelerate the discovery of task-specific ionic liquids for applications in catalysis and energy storage.

Modeling Catalytic Reactions: Using quantum chemical methods like Density Functional Theory (DFT), it is possible to model entire catalytic cycles. cecam.orgnih.gov HTCS can be used to screen the activity of trichloroferrate(1-) catalysts for various reactions, predict reaction barriers, and identify the most likely reaction pathways, thus prioritizing experimental work.

Machine Learning and AI: As computational data is generated, machine learning (ML) and artificial intelligence (AI) models can be trained to predict the properties and performance of new trichloroferrate(1-)-based materials. nih.govoaepublish.com These models can identify complex structure-property relationships and even propose novel structures with desired characteristics, moving towards de novo catalyst design. rsc.org

Table 4: High-Throughput Computational Screening (HTCS) for Trichloroferrate(1-)

Screening Goal Computational Method Key Parameters to Evaluate
Discover New Ionic Liquids Molecular Dynamics, QSAR Melting point, viscosity, thermal stability, electrochemical window. nih.gov
Predict Catalytic Activity Density Functional Theory (DFT) Reaction energy barriers, adsorption energies of intermediates. cecam.org
Optimize Catalyst Structure Machine Learning Models Correlation of structural features with catalytic performance (activity, selectivity). oaepublish.com
Guide Experimental Synthesis Virtual Screening Identification of top-performing candidates for targeted synthesis and testing. evotec.comnih.gov

Q & A

Q. What are the established protocols for synthesizing and characterizing Trichloroferrate(1-) salts in academic research?

  • Methodological Answer : To synthesize Trichloroferrate(1-) salts, dissolve stoichiometric amounts of iron precursors (e.g., FeCl₃) and counterions in aqueous or non-aqueous solvents under controlled pH. For example, in the synthesis of [FeCl₄]⁻ salts, 2,2'-biimidazole and trichloroferrate(III) are combined in water, followed by slow evaporation to yield crystalline products . Characterization typically involves:
  • X-ray crystallography to confirm geometry (e.g., tetrahedral vs. distorted octahedral).
  • Magnetic susceptibility measurements to assess paramagnetic behavior.
  • Elemental analysis to verify purity.
    Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) in the main text and providing raw spectral data in supplementary materials .

Q. How can researchers resolve discrepancies in reported magnetic properties of Trichloroferrate(1-) complexes?

  • Methodological Answer : Magnetic data contradictions (e.g., singlet vs. paramagnetic states) often arise from structural variations or intermolecular effects. For instance, bent vs. linear geometries of μ-oxo-bis[trichloroferrate(III)] dianions significantly alter magnetic coupling . To address this:

Compare crystallographic data (bond angles, Fe–O–Fe distances) with magnetic measurements.

Conduct DFT calculations to model electronic structures.

Replicate experiments under identical conditions (e.g., solvent, counterion) to isolate variables .

Advanced Research Questions

Q. What strategies are recommended for analyzing the intermolecular effects influencing the structural and electronic properties of Trichloroferrate(1-) complexes?

  • Methodological Answer : Intermolecular interactions (e.g., hydrogen bonding, π-stacking) can stabilize alternative geometries. For example, Lledós et al. demonstrated that packing forces in crystalline [Fe₂OCl₆]²⁻ salts induce bent configurations, altering magnetic behavior . To investigate:
  • Perform temperature-dependent crystallography to track structural changes.
  • Use vibrational spectroscopy (IR/Raman) to identify weak intermolecular forces.
  • Apply Hirshfeld surface analysis to quantify interaction contributions .

Q. How can researchers design experiments to evaluate the biological activity of Trichloroferrate(1-) derivatives while ensuring methodological rigor?

  • Methodological Answer : In vitro and in vivo studies require careful dose-response calibration. For example, tumor inhibition studies with ferricenium complexes (e.g., [FeCl₄]⁻ derivatives) showed dose-dependent efficacy (Table I). Key steps:
  • In vitro : Use standardized cell lines (e.g., EAT cells) and measure IC₅₀ values.
  • In vivo : Monitor tumor volume (T/C ratios) and toxicity endpoints (e.g., organ histopathology).
  • Validate results with positive controls (e.g., cisplatin) and statistical tests (ANOVA) .

Data Contradiction and Research Gaps

Q. What are the unresolved contradictions in the literature regarding the catalytic applications of Trichloroferrate(1-) complexes?

  • Analysis : While some studies report catalytic activity in oxidation reactions, others note instability under acidic conditions. For example:
StudyConditionsActivityLimitation
Chang et al. (2010)Aqueous, pH 7HighDecomposition at pH < 5
Lledós et al. (2003)Non-polar solventModerateLimited substrate scope
To resolve, systematically vary solvent polarity, pH, and substrate electronic profiles .

Q. What critical data gaps exist in the toxicological profiling of Trichloroferrate(1-) compounds?

  • Research Agenda : Current gaps include:
  • Acute exposure thresholds (LD₅₀/LC₅₀) for mammalian models.
  • Environmental fate data (bioaccumulation, degradation pathways).
    Prioritize studies using OECD guidelines for toxicity testing and collaborate with agencies like ATSDR/NTP for risk assessment frameworks .

Methodological Best Practices

Q. How should researchers structure experimental sections in manuscripts to enhance reproducibility for Trichloroferrate(1-) studies?

  • Guidelines :
  • Clarity : Use passive voice and past tense (e.g., "0.16 g trichloroferrate(III) was added").
  • Conciseness : Avoid redundant details (e.g., list general procedures once).
  • Supplementary Data : Include crystallographic CIF files, raw magnetic data, and NMR spectra in repositories like Cambridge Structural Database .

What frameworks are effective for formulating high-impact research questions on Trichloroferrate(1-) chemistry?

  • Recommendations : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty : "How do ligand modifications alter the redox potential of [FeCl₄]⁻?"
  • Feasibility : Pilot studies using cyclic voltammetry and DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.